3-chloro-N-(2-hydroxyethyl)adamantane-1-carboxamide
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Overview
Description
3-chloro-N-(2-hydroxyethyl)adamantane-1-carboxamide is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a chloro group, a hydroxyethyl group, and a carboxamide group attached to the adamantane core. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-hydroxyethyl)adamantane-1-carboxamide typically involves multiple steps:
Chlorination of Adamantane: Adamantane is first chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 1-chloroadamantane.
Carboxylation: The 1-chloroadamantane is then subjected to carboxylation using carbon dioxide under high pressure and temperature to form adamantane-1-carboxylic acid.
Amidation: The adamantane-1-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with 2-aminoethanol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-hydroxyethyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of 3-chloro-N-(2-carboxyethyl)adamantane-1-carboxamide.
Reduction: Formation of 3-chloro-N-(2-aminoethyl)adamantane-1-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(2-hydroxyethyl)adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex adamantane derivatives.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to penetrate biological membranes.
Industry: Utilized in the development of high-performance materials and polymers.
Mechanism of Action
The mechanism by which 3-chloro-N-(2-hydroxyethyl)adamantane-1-carboxamide exerts its effects is primarily through its interaction with biological membranes. The adamantane core facilitates membrane penetration, while the functional groups interact with specific molecular targets. For instance, the hydroxyethyl group can form hydrogen bonds with proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug.
Rimantadine: Similar to amantadine but with a different pharmacokinetic profile.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
3-chloro-N-(2-hydroxyethyl)adamantane-1-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other adamantane derivatives. Its combination of a chloro group, hydroxyethyl group, and carboxamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-chloro-N-(2-hydroxyethyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c14-13-6-9-3-10(7-13)5-12(4-9,8-13)11(17)15-1-2-16/h9-10,16H,1-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIQDBHIAYJQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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